molecular formula C22H24N2O3S2 B2376776 (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone CAS No. 890793-92-7

(3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone

Cat. No.: B2376776
CAS No.: 890793-92-7
M. Wt: 428.57
InChI Key: NEICFBIOLDKWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone is a thiophene-based molecule featuring a phenyl methanone core substituted with amino, aryl-amino, and sulfonyl groups. Its structure includes:

  • A thiophene ring with amino (NH₂) and propylsulfonyl (SO₂-C₃H₇) groups at positions 3 and 4, respectively.
  • A 2,5-dimethylphenylamino substituent at position 3.
  • A phenyl methanone group at position 2.

While direct biological data for this compound are unavailable in the provided evidence, its synthesis likely follows protocols similar to those for analogous thiophene derivatives, such as nucleophilic substitution or condensation reactions involving halogenated ketones or α-halogenated intermediates .

Properties

IUPAC Name

[3-amino-5-(2,5-dimethylanilino)-4-propylsulfonylthiophen-2-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-4-12-29(26,27)21-18(23)20(19(25)16-8-6-5-7-9-16)28-22(21)24-17-13-14(2)10-11-15(17)3/h5-11,13,24H,4,12,23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEICFBIOLDKWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of Amino and Sulfonyl Groups: The amino group can be introduced through nucleophilic substitution reactions, while the sulfonyl group is typically added via sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the Phenyl and Dimethylphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions, using appropriate aromatic compounds and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can

Biological Activity

The compound (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name [3amino5(2,5dimethylanilino)4propylsulfonylthiophen2yl]phenylmethanone\text{IUPAC Name }[3-\text{amino}-5-(2,5-\text{dimethylanilino})-4-\text{propylsulfonylthiophen}-2-\text{yl}]-\text{phenylmethanone}

Synthesis

The synthesis of (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Core : The thiophene ring is synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
  • Introduction of Amino and Sulfonyl Groups : The amino group is introduced through nucleophilic substitution reactions, while the sulfonyl group is typically added via sulfonation reactions using reagents like sulfonyl chlorides.
  • Attachment of Aromatic Groups : Phenyl and dimethylphenyl groups are introduced through Friedel-Crafts reactions.

Research indicates that thiophene derivatives often exhibit significant biological activities through various mechanisms, including:

  • Tubulin Polymerization Inhibition : Compounds similar to (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest in cancer cells, particularly in the G2/M phase .
  • Antiproliferative Effects : Studies have demonstrated that related compounds exhibit substantial antiproliferative activity across various cancer cell lines with IC50 values ranging from 2.6 to 18 nM .

Case Studies

  • In Vivo Efficacy : In a study involving human osteosarcoma xenografts in nude mice, a related compound demonstrated significant tumor growth inhibition at a dosage of 50 mg/kg . This suggests potential therapeutic applications in oncology.
  • Structure-Activity Relationship (SAR) : Research has established that modifications in the molecular structure significantly affect biological activity. For instance, varying the position of methoxy or amino substituents on the thiophene ring can enhance or reduce antiproliferative effects .

Data Table: Biological Activity Summary

Activity IC50 Value (nM) Cell Lines Tested Mechanism
Antiproliferative2.6 - 18Various cancer cell linesTubulin polymerization inhibition
Tumor Growth Inhibition50 mg/kgHuman osteosarcoma xenograftCell cycle arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Substituent Variations

The most relevant structural analogue identified is [3-amino-4-(4-chlorophenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-phenylmethanone (CAS: 866865-89-6) . The table below highlights critical differences:

Feature Target Compound Analogous Compound (CAS: 866865-89-6)
Sulfonyl Group Propylsulfonyl (SO₂-C₃H₇) 4-Chlorophenylsulfonyl (SO₂-C₆H₄-Cl)
Aryl-Amino Group 2,5-Dimethylphenylamino (N-linked to 2,5-dimethylbenzene) 2-Methylanilino (N-linked to 2-methylbenzene)
Thiophene Substituents Amino (NH₂) at position 3; phenyl methanone at position 2 Amino (NH₂) at position 3; phenyl methanone at position 2
Molecular Weight Estimated ~450–470 g/mol (propylsulfonyl adds ~107 g/mol vs. Cl-substituted aryl) Exact weight unspecified; Cl-substituent increases polarity

Implications of Substituent Differences

Aryl sulfonyl groups (e.g., 4-chlorophenyl) are common in sulfonamide drugs for their electron-withdrawing effects and hydrogen-bonding capacity, which may influence target binding .

Aryl-Amino Group: The 2,5-dimethylphenylamino group introduces steric bulk and electron-donating methyl groups, which could modulate receptor interactions compared to the less substituted 2-methylanilino group.

Synthetic Pathways :

  • Both compounds likely utilize α-halogenated ketones or triazole intermediates for thiophene functionalization . However, the propylsulfonyl group may require distinct sulfonylation steps (e.g., propane sulfonic acid derivatives) compared to aryl sulfonyl chlorides.

Chemoinformatic Similarity Analysis

Structural similarity between the target compound and its analogues can be quantified using Tanimoto coefficients , a standard metric for binary fingerprint-based comparisons . Key observations:

  • Substituting propylsulfonyl for 4-chlorophenylsulfonyl reduces the Tanimoto coefficient due to differences in functional group topology.
  • Despite this, shared pharmacophoric features (e.g., sulfonyl, amino, aryl groups) may retain similarity in bioactivity profiles, a hypothesis supported by studies on sulfonamide-based therapeutics .

Data Table: Structural and Functional Comparison

Parameter Target Compound Analogous Compound (CAS: 866865-89-6)
Core Structure Thiophene-2-yl methanone Thiophene-2-yl methanone
Key Substituents NH₂, SO₂-C₃H₇, 2,5-dimethylphenylamino NH₂, SO₂-C₆H₄-Cl, 2-methylanilino
Synthetic Route Likely via α-halogenated ketones Similar, with aryl sulfonyl chlorides
Predicted LogP Higher (propylsulfonyl enhances lipophilicity) Lower (Cl-substituent increases polarity)
Potential Applications Enzyme inhibition, receptor modulation Antimicrobial or anticancer agents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.